molecular formula C18H16BrNO4 B5915047 methyl (Z)-3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoate

methyl (Z)-3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoate

Cat. No.: B5915047
M. Wt: 390.2 g/mol
InChI Key: QSOMRBFQLSEFTJ-WJDWOHSUSA-N
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Description

Methyl (Z)-3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoate is an organic compound that belongs to the class of enones It is characterized by the presence of a bromophenyl group, a methoxybenzoyl group, and an enone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (Z)-3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoate typically involves a multi-step process:

    Formation of the enone moiety: This can be achieved through the aldol condensation of an appropriate aldehyde with a ketone.

    Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring, which can be carried out using bromine or a brominating agent such as N-bromosuccinimide.

    Coupling with the methoxybenzoyl group: This can be done through an amide coupling reaction, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the bromination step and high-throughput screening for the optimal conditions for the aldol condensation and amide coupling reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The enone moiety can be oxidized to form epoxides or other oxidized derivatives.

    Reduction: The enone can be reduced to form the corresponding alcohol or alkane.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for more extensive oxidation.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Epoxides or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.

Scientific Research Applications

Methyl (Z)-3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl (Z)-3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The enone moiety can act as a Michael acceptor, forming covalent bonds with nucleophilic residues in proteins, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl (Z)-3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoate: Similar structure but with a chlorine atom instead of bromine.

    Methyl (Z)-3-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in methyl (Z)-3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoate can influence its reactivity and interactions with biological targets. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s binding affinity and selectivity.

Properties

IUPAC Name

methyl (Z)-3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO4/c1-23-15-9-5-13(6-10-15)17(21)20-16(18(22)24-2)11-12-3-7-14(19)8-4-12/h3-11H,1-2H3,(H,20,21)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOMRBFQLSEFTJ-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Br)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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